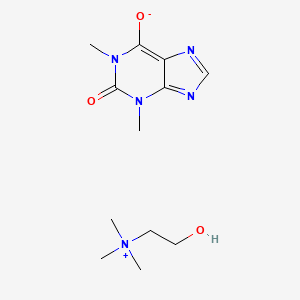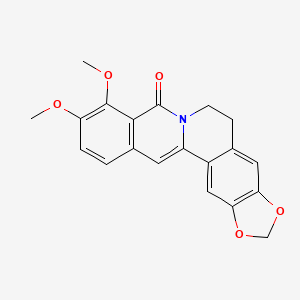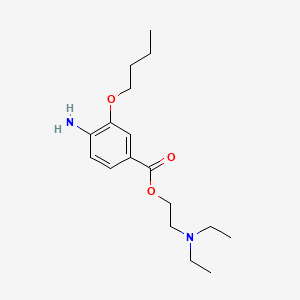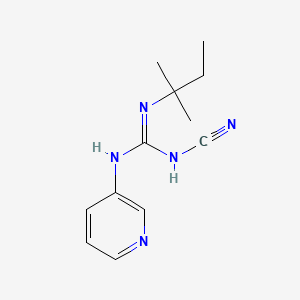
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Overview
Description
N-cyano-N’-(1,1-dimethylpropyl)-N’’-(3-pyridinyl)guanidine, or NCNPPG, is an organonitrogen compound that has been studied for its potential applications in medical and scientific research. It is a substituted guanidine that has been found to have a wide range of biological activities, including anti-viral, anti-fungal, and anti-inflammatory properties. NCNPPG has been studied in both in vivo and in vitro systems, and its mechanism of action has been elucidated.
Scientific Research Applications
Guanidine Derivatives in Chemical Synthesis
Guanidine compounds have been explored for their roles in chemical synthesis and interactions. For instance, guanidine reacts with ketones to produce 1,3,5-triazaspiro[5.5]undeca-and [5.6]dodeca-1,3-dien-2,4-diamines and other derivatives, highlighting guanidine's reactivity and potential for creating complex heterocyclic structures (Wendelin, Zmölnig, & Schramm, 1980). Such reactions underscore the utility of guanidine and its derivatives in synthesizing a wide range of heterocyclic compounds, which could have applications in material science and as intermediates in pharmaceutical synthesis.
Hydrogen Bonding and Nucleoside Interactions
The study of guanidine derivatives extends to understanding the fundamental aspects of molecular interactions, such as hydrogen bonding in nucleosides. Research on nucleoside interactions in non-aqueous solutions reveals the specificity and strength of hydrogen bonding between complementary bases, with implications for understanding the molecular basis of nucleic acid structure and function (Katz & Penman, 1966). These insights are vital for the fields of molecular biology and biochemistry, where the principles of molecular recognition and interaction are foundational.
Potassium Channel Openers and Blockers
Another area of interest is the use of guanidine derivatives in studying the interactions of potassium channel openers and blockers. The synthesis and radioligand binding studies with a tritiated pinacidil analogue demonstrate how guanidine derivatives can be employed to elucidate the mechanisms of action of potassium channel modulators (Manley, Quast, Andres, & Bray, 1993). This research provides valuable insights into the pharmacology of potassium channels, with potential implications for the development of new therapies for cardiovascular and neurological disorders.
Self-Assembly and Nanotechnology
Furthermore, N-substituted guanidine derivatives have been explored for their ability to self-organize into complex structures, such as rosettes and nanotubes. The synthesis of N-substituted pyrido[4,3-d]pyrimidines demonstrates the potential of guanidine derivatives in the field of nanotechnology and materials science, where the controlled self-assembly of molecules into defined structures is a key objective (Durmus et al., 2013). Such structures could have applications in drug delivery, molecular electronics, and the development of novel materials.
properties
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZNADVVGXKQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209335 | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
CAS RN |
60559-98-0 | |
| Record name | N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60559-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060559980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA77IZ6B2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of P1075 and how does it interact with this target?
A1: P1075 primarily targets ATP-sensitive potassium (KATP) channels. It binds to the sulfonylurea receptor (SUR) subunit of these channels. [] This binding event enhances the binding and hydrolysis of MgATP by SUR, leading to channel opening. []
Q2: Are there different types of KATP channels, and does P1075 show selectivity for any specific subtypes?
A2: Yes, KATP channels are composed of pore-forming Kir6.x subunits and regulatory SUR subunits. Different isoforms of both subunits exist. P1075 shows higher selectivity for SUR2A and SUR2B subtypes, found in cardiac and smooth muscle, respectively, compared to SUR1, found in pancreatic beta cells. [, ]
Q3: How does P1075's interaction with KATP channels affect cellular function?
A3: P1075 binding to SUR leads to KATP channel opening, increasing potassium ion efflux. In vascular smooth muscle, this hyperpolarizes the membrane, inhibiting voltage-dependent calcium channels, reducing intracellular calcium, and ultimately inducing vasorelaxation. [, , , , , ] In cardiac cells, KATP channel opening shortens the action potential duration, potentially protecting against ischemic damage by reducing calcium influx and conserving energy. [, , , , ]
Q4: What is the role of intracellular ATP in P1075's binding and action on KATP channels?
A4: Interestingly, although P1075 requires ATP to bind to SUR, its channel-opening effect persists even in the absence of intracellular nucleotides. [] This suggests that ATP binding to SUR induces a conformational change that enables P1075 binding and subsequent channel activation. [, ]
Q5: Can P1075's interaction with KATP channels be modulated by other factors?
A5: Yes, studies show that MgADP, a product of ATP hydrolysis, differentially affects P1075 binding to SUR2A and SUR2B subtypes. [] Additionally, certain proteins, such as syntaxin-1A, can bind to SUR and inhibit KATP channel activation by P1075. []
Q6: How do structural modifications of P1075 affect its activity and potency?
A6: Studies utilizing P1075 analogs have revealed that even minor changes in its chemical structure can significantly alter its pharmacological profile. For example, modifying the substituents on the cyanoguanidine moiety can shift a compound from being a KATP channel opener, like P1075, to a KATP channel blocker. [, ] Additionally, chirality plays a crucial role, with the (R)-enantiomers of some P1075 analogs exhibiting greater potency as KATP channel blockers compared to their (S)-enantiomers. [, ]
Q7: What are the primary pharmacological effects of P1075 in vivo?
A7: In vivo studies have demonstrated that P1075 induces vasorelaxation in various vascular beds, leading to a decrease in blood pressure. [, , , ] In the heart, P1075 shortens the action potential duration and can protect against ischemia-reperfusion injury. [, , ]
Q8: What are the potential therapeutic applications of P1075 based on its pharmacological profile?
A8: P1075's potent vasorelaxant properties make it a potential candidate for treating hypertension and other conditions characterized by vasoconstriction. [, , ] Its cardioprotective effects, although requiring further investigation, suggest possible applications in protecting the heart during ischemia and reperfusion events. [, , ]
Q9: How is P1075 being utilized as a research tool to study KATP channels?
A9: Tritiated P1075 ([3H]P1075) serves as a valuable radioligand in binding studies to characterize KATP channel pharmacology, investigate the molecular mechanisms of channel regulation, and screen for novel KATP channel modulators. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



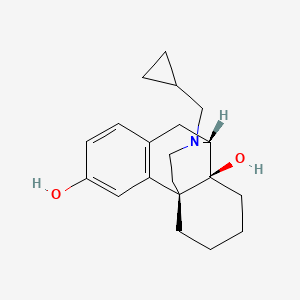
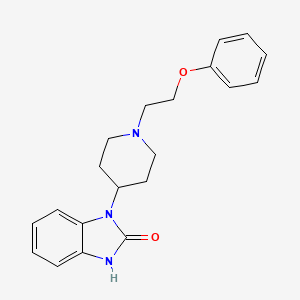
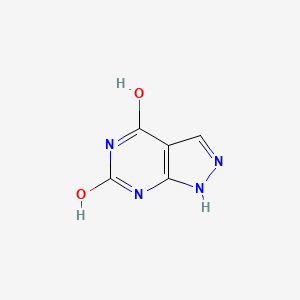
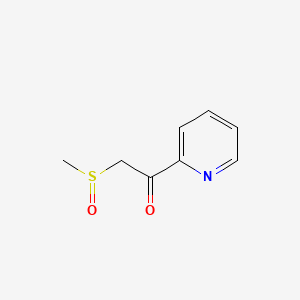
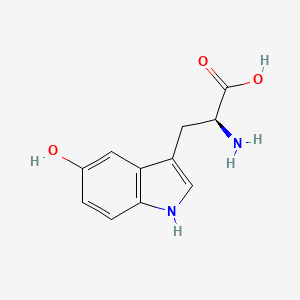
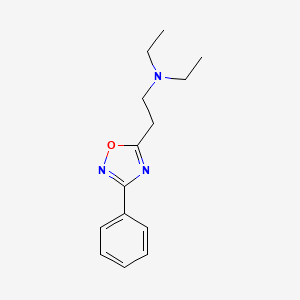

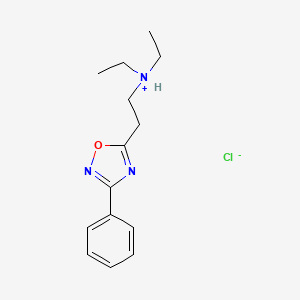
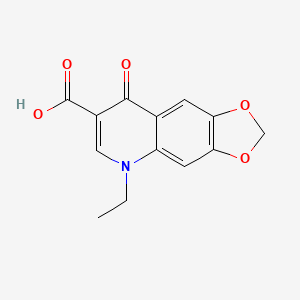

![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)
